2-(benzylthio)-5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazole
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Overview
Description
The compound “2-(benzylthio)-5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazole” is a complex organic molecule. It contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. The molecule also contains a trifluoromethyl group (-CF3), a benzylthio group (-SCH2C6H5), and two phenyl groups (C6H5) attached to different positions of the imidazole ring .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of its functional groups around the imidazole ring. The trifluoromethyl group is electron-withdrawing, which could influence the electronic distribution and reactivity of the molecule .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by its functional groups. For instance, the trifluoromethyl group is known to participate in various reactions, including nucleophilic substitution and addition reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For instance, the trifluoromethyl group could enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes .
Scientific Research Applications
Microwave-Assisted Synthesis and Biological Evaluation
A study explored the microwave-assisted synthesis of 2-(4-(trifluoromethyl)phenyl)-1H-benzo[d]imidazole derivatives, which are structurally related to 2-(benzylthio)-5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazole. These derivatives were evaluated for their lipase inhibition and antioxidant activities, revealing that some compounds exhibited significant scavenging activity. This highlights the potential of such compounds in therapeutic and antioxidant applications (Menteşe et al., 2013).
Corrosion Inhibition Efficacy
Another research focused on imidazole derivatives for corrosion inhibition, demonstrating the effectiveness of these compounds in protecting mild steel in acidic solutions. Although not directly mentioning this compound, the study indicates the potential of similar compounds in corrosion protection, which could extend to the chemical (Prashanth et al., 2021).
Electrochromic Properties of Conducting Polymers
Research on the synthesis of benzimidazole derivatives like 4,7-Bis(2,3-dihydrothieno[3,4-b][1],[4] dioxin-5-yl)-2-phenyl-1H-benzo[d]imidazole shows the impact of hydrogen bonding on the electrochromic properties of conducting polymers. This suggests that compounds structurally related to this compound could have applications in electronic and optical devices (Akpinar et al., 2012).
Antimicrobial and Antituberculosis Agents
A study synthesized a series of 2-[4-(1H-[1,2,4]-triazol-1-yl)phenyl]-1-substituted-4,6-difluoro-1H-benzo[d]imidazole derivatives, showing significant in-vitro antibacterial activity. This demonstrates the potential of benzimidazole derivatives, including compounds like this compound, as antimicrobial and antituberculosis agents (Jadhav et al., 2009).
Synthesis and Optical Properties of Hybrid Compounds
A study on the synthesis of benzo[d]imidazole/triazatruxene hybrid compounds indicates the potential of benzimidazole derivatives in the development of solution-processed non-doped OLEDs. This suggests that compounds like this compound could find applications in the field of optoelectronics and lighting technologies (Zhou et al., 2021).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-benzylsulfanyl-5-phenyl-1-[3-(trifluoromethyl)phenyl]imidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17F3N2S/c24-23(25,26)19-12-7-13-20(14-19)28-21(18-10-5-2-6-11-18)15-27-22(28)29-16-17-8-3-1-4-9-17/h1-15H,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKXRCJOAMUHOSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC=C(N2C3=CC=CC(=C3)C(F)(F)F)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17F3N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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